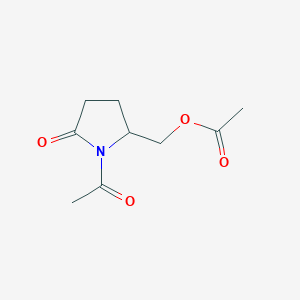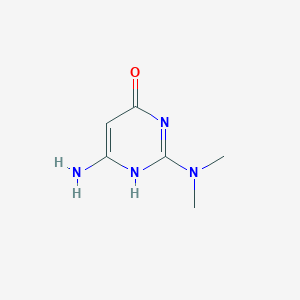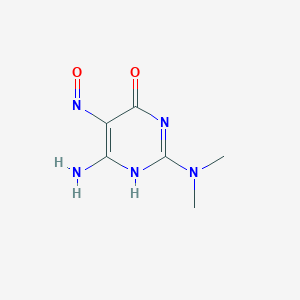![molecular formula C6H6O3 B014891 6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one CAS No. 307991-08-8](/img/structure/B14891.png)
6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one, commonly known as DBO, is a cyclic organic compound that has received significant attention from the scientific community due to its unique chemical and biological properties. DBO is a versatile compound that can be synthesized using various methods and has been shown to have a wide range of applications in scientific research.
Wirkmechanismus
The mechanism of action of DBO is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. DBO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.
Biochemische Und Physiologische Effekte
DBO has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the treatment of infectious diseases. DBO has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DBO in scientific research is its versatility. DBO can be synthesized using various methods and can be used in a wide range of applications. However, one of the main limitations of using DBO is its stability. DBO is prone to degradation under certain conditions, which can affect its potency and purity.
Zukünftige Richtungen
There are several future directions for the use of DBO in scientific research. One potential application is in the development of new antimicrobial agents. DBO has been shown to have potent antimicrobial properties, and further research could lead to the development of new drugs to treat infectious diseases. Another potential application is in the development of new anti-inflammatory agents. DBO has been shown to have anti-inflammatory properties, and further research could lead to the development of new drugs to treat inflammatory diseases such as arthritis and asthma.
Conclusion:
In conclusion, DBO is a versatile compound that has received significant attention from the scientific community due to its unique chemical and biological properties. It can be synthesized using various methods and has been shown to have a wide range of applications in scientific research. Further research is needed to fully understand the mechanism of action of DBO and to explore its potential applications in the development of new drugs to treat infectious and inflammatory diseases.
Synthesemethoden
DBO can be synthesized using several methods, including the Diels-Alder reaction and the Prins reaction. The Diels-Alder reaction involves the reaction between a diene and a dienophile, while the Prins reaction involves the reaction between an aldehyde or ketone and an alkene. Both methods have been shown to yield high-quality DBO with excellent purity.
Wissenschaftliche Forschungsanwendungen
DBO has been extensively studied for its potential applications in scientific research. It has been shown to have potent antimicrobial properties and can be used to inhibit the growth of various bacterial and fungal strains. DBO has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
Eigenschaften
CAS-Nummer |
307991-08-8 |
|---|---|
Produktname |
6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one |
Molekularformel |
C6H6O3 |
Molekulargewicht |
126.11 g/mol |
IUPAC-Name |
6,8-dioxabicyclo[3.2.1]oct-3-en-2-one |
InChI |
InChI=1S/C6H6O3/c7-4-1-2-6-8-3-5(4)9-6/h1-2,5-6H,3H2 |
InChI-Schlüssel |
LCOGJKFAVXDKBI-UHFFFAOYSA-N |
SMILES |
C1C2C(=O)C=CC(O1)O2 |
Kanonische SMILES |
C1C2C(=O)C=CC(O1)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



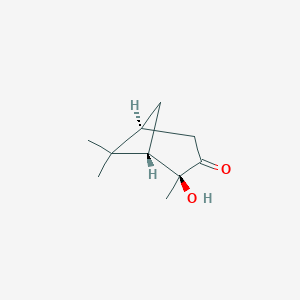
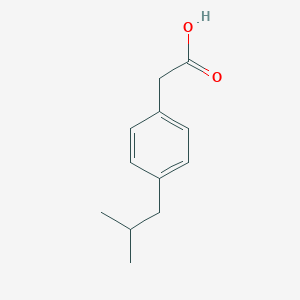
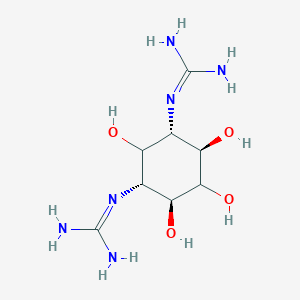
![3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one](/img/structure/B14821.png)


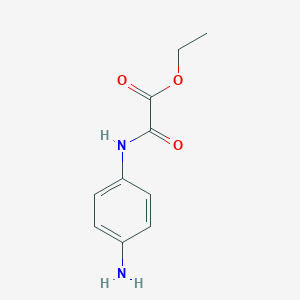



![1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14837.png)
